7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid
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Overview
Description
Carbon dioxide reduction factor is a coenzyme of methanogenesis from carbon dioxide; can exist in amine & formamide form.
Scientific Research Applications
Chemical Synthesis and Derivatives
This compound has applications in the field of chemical synthesis, specifically in the creation of various chemical derivatives. For instance, it is used in the synthesis of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which is then employed to produce several octahydrophenanthrene derivatives (Wilamowski et al., 1995). Additionally, it plays a role in the generation of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from related esters (Koza et al., 2013).
Antagonist Synthesis
The compound is involved in the practical synthesis of orally active antagonists, such as the CCR5 antagonist. This process involves a series of chemical reactions, leading to the production of an effective antagonist compound (Ikemoto et al., 2005).
Amino Acids and Peptides Identification
It is used in the identification of amino acids and peptides. This involves the mass spectrometry of derivatives of this compound, which aids in determining the N-terminal amino acids of peptides (Pritchard et al., 1975).
Antitumoral Activity
Some derivatives of this compound have shown promising anti-tumoral activity. For example, specific benzo-furan derivatives have attracted attention for their potential in this area (Diana et al., 2019).
Antiprotozoal Agents
Additionally, this compound is a precursor in the synthesis of novel antiprotozoal agents. These derivatives have shown strong DNA affinities and effective in vitro and in vivo activity against various protozoal infections (Ismail et al., 2004).
Green Chemistry Applications
It is also used in green chemistry for the synthesis of polysubstituted pyrroles in aqueous media, demonstrating an environmentally friendly approach to chemical synthesis (Kumar et al., 2017).
Synthesis of Unnatural Amino Acids
The compound is employed in the synthesis of unnatural amino acids, which are important for the development of novel therapeutic agents and peptidomimetics (Srivastava et al., 1997).
properties
CAS RN |
89873-36-9 |
---|---|
Product Name |
7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |
Molecular Formula |
C34H44N4O15 |
Molecular Weight |
748.7 g/mol |
IUPAC Name |
7-[[(1S)-4-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |
InChI |
InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-38(26(34(50)51)8-9-27(36)39)29(41)11-7-25(33(48)49)37-28(40)10-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H2,36,39)(H,37,40)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23?,24?,25-,26-/m0/s1 |
InChI Key |
OATFQXAGPZGIAC-HDLCADABSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCN([C@@H](CCC(=O)N)C(=O)O)C(=O)CC[C@@H](C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
SMILES |
C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
Canonical SMILES |
C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbon dioxide reduction factor; Methanofuran; Cdr factor; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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